molecular formula C11H18FN3O B8275426 4-(3-Dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine

4-(3-Dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine

Cat. No. B8275426
M. Wt: 227.28 g/mol
InChI Key: RJWGHFXOUPWDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674795B2

Procedure details

In a 25 ml autoclave, dissolve 350 mg of 5-(3-dimethylaminopropoxy)-4-fluoro-2-nitrophenylamine, obtained in the previous stage, in 20 ml of ethanol, add 40 mg of 10% palladium-on-charcoal and then subject to an initial hydrogen pressure of 1 bar at 20° C. for 16 hours. After cooling, the volume of hydrogen absorbed is 123 ml. After filtration of the catalyst and then concentration to dryness under reduced pressure, we obtain 280 mg of 4-(3-dimethylaminopropoxy)-5-fluorobenzene-1,2-diamine, in the form of a viscous black oil, which is used as it is in the following stage, with the following characteristic:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][N:4]([CH3:20])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[C:10]([F:19])=[CH:11][C:12]([N+:16]([O-])=O)=[C:13]([NH2:15])[CH:14]=1>C(O)C.[Pd]>[CH3:20][N:4]([CH3:3])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[C:13]([NH2:15])[C:12]([NH2:16])=[CH:11][C:10]=1[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
CN(CCCOC=1C(=CC(=C(C1)N)[N+](=O)[O-])F)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volume of hydrogen absorbed
FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentration to dryness under reduced pressure, we

Outcomes

Product
Name
Type
product
Smiles
CN(CCCOC=1C=C(C(=CC1F)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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